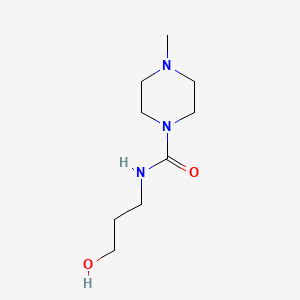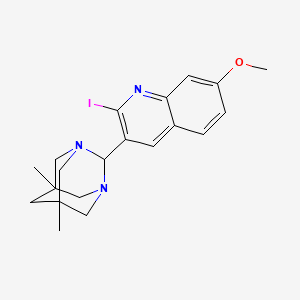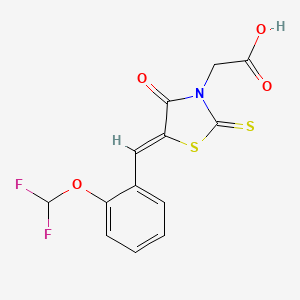
2-(1,3-Benzothiazol-2-ylsulfanyl)quinoline-3-carbaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(1,3-Benzothiazol-2-ylsulfanyl)quinoline-3-carbaldehyde is a useful research compound. Its molecular formula is C17H10N2OS2 and its molecular weight is 322.4. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Synthesis and Structural Applications
Synthesis of Heterocyclic Compounds : This compound is used in the synthesis of fused molecules containing quinolone, benzothiazole, and quinazolinone, which exhibit remarkable medicinal properties. An iodine-catalyzed methodology offers an eco-friendly synthetic route with excellent yields, mild reaction conditions, and easy work-up (Manne, Panicker, & Sivaramakrishna, 2020).
Chemosensor Development : A quinoline-benzothiazole probe was synthesized for the rapid detection of In3+ ions, demonstrating potential applications in environmental monitoring and analytical chemistry (Shaji & Kumar, 2022).
Fluorescent Probes : Derivatives of this compound have been synthesized as blue-green fluorescent probes, showing potential for applications in bioimaging and fluorescent tagging (Bodke, Shankerrao, & Harishkumar, 2013).
Catalytic Applications : The compound's derivatives have been used in catalytic aerobic photo-oxidation, representing a novel, metal-free catalytic synthesis of benzothiazole-2-carboxaldehydes (Nagasawa et al., 2016).
Medicinal Chemistry
Cytotoxic Properties : Quinoline-3-carbaldehyde hydrazones bearing benzotriazole showed pronounced cancer cell growth inhibitory effects, indicating potential for anticancer drug development (Korcz et al., 2018).
Antimicrobial Activities : Derivatives of this compound were synthesized and exhibited promising antibacterial and antioxidant activities, suggesting applications in infection control and disease prevention (Jayanna et al., 2013).
Anti-proliferative Evaluation : A novel series of monocationic benzothiazole mesylates showed strong to moderate anti-proliferative activity on various human tumor cell lines, indicating their potential in cancer therapy (Racané et al., 2018).
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
2-(1,3-benzothiazol-2-ylsulfanyl)quinoline-3-carbaldehyde |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H10N2OS2/c20-10-12-9-11-5-1-2-6-13(11)18-16(12)22-17-19-14-7-3-4-8-15(14)21-17/h1-10H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NIIWFOLWVQMJNG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(C(=N2)SC3=NC4=CC=CC=C4S3)C=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H10N2OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-{2-[(2,4-difluorophenyl)formamido]ethyl}-1-(prop-2-yn-1-yl)piperidine-4-carboxamide](/img/structure/B2529608.png)
![2-((2-((4-(2-Ethoxy-2-oxoethyl)thiazol-2-yl)amino)-2-oxoethyl)thio)-5-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxylic acid](/img/structure/B2529609.png)

![N-[4-(propan-2-ylsulfamoyl)phenyl]pyridine-4-carboxamide](/img/structure/B2529613.png)
![N-(benzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)-1-methyl-1H-pyrazole-5-carboxamide hydrochloride](/img/structure/B2529615.png)

![ethyl (Z)-2-cyano-3-[(3-methylsulfanyl-1H-1,2,4-triazol-5-yl)amino]prop-2-enoate](/img/structure/B2529619.png)


![N-(1-(3,4-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)thiophene-2-carboxamide](/img/structure/B2529624.png)
![(1S,5alpha)-1-Phenyl-4beta-(trifluoromethyl)-3,6-dioxabicyclo[3.1.0]hexane](/img/structure/B2529626.png)
![Methyl 2-(4-(6-(methylthio)benzo[d]thiazol-2-yl)piperazine-1-carbonyl)benzoate](/img/structure/B2529627.png)
![4H,5H,6H-cyclopenta[d][1,3]thiazol-2-amine hydrobromide](/img/structure/B2529628.png)

